molecular formula C9H11N3O2 B377440 N-[3-(carbamoylamino)phenyl]acetamide CAS No. 720670-20-2

N-[3-(carbamoylamino)phenyl]acetamide

Cat. No. B377440
M. Wt: 193.2g/mol
InChI Key: GVNXANNAMKHSRF-UHFFFAOYSA-N
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Description

“N-[3-(carbamoylamino)phenyl]acetamide” is a chemical compound with the molecular formula C9H11N3O2 . It has an average mass of 193.202 Da and a monoisotopic mass of 193.085129 Da .


Molecular Structure Analysis

The InChI code for “N-[3-(carbamoylamino)phenyl]acetamide” is 1S/C9H11N3O2/c1-6(13)11-7-3-2-4-8(5-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-[3-(carbamoylamino)phenyl]acetamide” is a powder at room temperature . It has a melting point of 204-206 degrees Celsius . The compound’s Log Kow (KOWWIN v1.67 estimate) is -0.19 , indicating its solubility in water and octanol.

Scientific Research Applications

  • Pharmacological Properties : Ureido-acetamides, a family of non-peptide cholecystokinin-B (CCKB) receptor antagonists, including derivatives of N-[3-(carbamoylamino)phenyl]acetamide, have shown nanomolar affinity for CCKB receptors in various animals and potent antagonism of CCK-8-induced neuronal firing, indicating their potential in exploring the physiological functions of CCKB receptors (Bertrand et al., 1994).

  • Antibacterial Activity : N-substituted phenyl acetamide benzimidazole derivatives have been evaluated for their effectiveness against Methicillin-Resistant Staphylococcus aureus (MRSA), with certain derivatives demonstrating significant potency (Chaudhari et al., 2020).

  • Selective β3-Adrenergic Receptor Agonists : N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, related to N-[3-(carbamoylamino)phenyl]acetamide, have been identified as potent agonists for the β3-adrenergic receptor, showing significant hypoglycemic activity in diabetic models (Maruyama et al., 2012).

  • Two-Photon Absorption : Triphenylamine derivatives of N-[3-(carbamoylamino)phenyl]acetamide have been synthesized, with studies revealing strong cooperative enhancement of two-photon absorption due to electron coupling and π-electron delocalization (Wang et al., 2008).

  • Antibacterial Agents : Research on 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and related compounds has shown moderate to good activity against gram-positive and gram-negative bacteria, with QSAR studies highlighting the importance of substituents at specific positions (Desai et al., 2008).

  • Anti-Inflammatory Activity : N-(2-hydroxy phenyl) acetamide has shown promising anti-arthritic properties in adjuvant-induced arthritis models, reducing pro-inflammatory cytokines and oxidative stress markers (Jawed et al., 2010).

Safety And Hazards

The safety information for “N-[3-(carbamoylamino)phenyl]acetamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[3-(carbamoylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(13)11-7-3-2-4-8(5-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNXANNAMKHSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(carbamoylamino)phenyl]acetamide

CAS RN

720670-20-2
Record name N-[3-(carbamoylamino)phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Prajapat, S Jain - Medical Laboratory Journal, 2022 - mlj.goums.ac.ir
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is the causative agent of the ongoing coronavirus disease 2019 (COVID-19) pandemic (1, 2). The novel …
Number of citations: 6 mlj.goums.ac.ir
R Prajapat, S Jain - Indian Journal of Clinical Biochemistry, 2021 - pesquisa.bvsalud.org
Objective: Homology modelling and docking analysis of SARSCoV-2 helicase (YP-009725308) as drug target. Methodology: The structure and function of SARSCoV-2 helicase (YP-…
Number of citations: 0 pesquisa.bvsalud.org

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